N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 888463-23-8
VCID: VC5470026
InChI: InChI=1S/C18H14ClFN2O3/c1-2-15(23)22-16-11-5-3-4-6-14(11)25-17(16)18(24)21-10-7-8-13(20)12(19)9-10/h3-9H,2H2,1H3,(H,21,24)(H,22,23)
SMILES: CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl
Molecular Formula: C18H14ClFN2O3
Molecular Weight: 360.77

N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide

CAS No.: 888463-23-8

Cat. No.: VC5470026

Molecular Formula: C18H14ClFN2O3

Molecular Weight: 360.77

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide - 888463-23-8

Specification

CAS No. 888463-23-8
Molecular Formula C18H14ClFN2O3
Molecular Weight 360.77
IUPAC Name N-(3-chloro-4-fluorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C18H14ClFN2O3/c1-2-15(23)22-16-11-5-3-4-6-14(11)25-17(16)18(24)21-10-7-8-13(20)12(19)9-10/h3-9H,2H2,1H3,(H,21,24)(H,22,23)
Standard InChI Key VOPCXUJLGUIICR-UHFFFAOYSA-N
SMILES CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N-(3-chloro-4-fluorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide, reflects its intricate substitution pattern. Key structural features include:

  • Benzofuran Core: A fused bicyclic system comprising a benzene ring and a furan oxygen, providing rigidity and π-conjugation.

  • Propanamido Substituent: A three-carbon acylated amine at position 3, influencing solubility and hydrogen-bonding capacity.

  • Chlorofluorophenyl Carboxamide: A para-substituted aromatic ring with electron-withdrawing groups (Cl and F) at positions 3 and 4, enhancing electrophilic character and metabolic stability.

Table 1: Physicochemical Properties

PropertyValue
CAS No.888463-23-8
Molecular FormulaC18H14ClFN2O3\text{C}_{18}\text{H}_{14}\text{ClFN}_{2}\text{O}_{3}
Molecular Weight360.77 g/mol
IUPAC NameN-(3-chloro-4-fluorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide
SMILESCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl
InChI KeyVOPCXUJLGUIICR-UHFFFAOYSA-N

The presence of chlorine and fluorine atoms introduces steric and electronic effects that may enhance binding affinity to hydrophobic protein pockets while resisting oxidative metabolism.

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide involves multi-step organic reactions:

  • Benzofuran Core Formation:

    • Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic or thermal conditions.

    • Example: Reacting 2-hydroxyacetophenone derivatives with chloroacetyl chloride to form the benzofuran skeleton.

  • Introduction of the Propanamido Group:

    • Acylation of the 3-amino intermediate with propionyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.

  • Carboxamide Functionalization:

    • Coupling the benzofuran-2-carboxylic acid with 3-chloro-4-fluoroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Optimization Considerations

  • Temperature Control: Exothermic reactions (e.g., acylation) require cooling to prevent side product formation.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) aid in purification via crystallization.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsIntermediateYield (%)
1Chloroacetyl chloride, H₂SO₄, 80°CBenzofuran-2-carboxylic acid65
2Propionyl chloride, Et₃N, DCM3-Propanamido derivative78
3EDC, HOBt, 3-chloro-4-fluoroanilineFinal product82

Prospective Therapeutic Applications

Antimicrobial Activity

  • Bacterial Targets: The chloro and fluoro substituents may enhance penetration through lipid bilayers, targeting bacterial topoisomerases or cell wall synthesis enzymes.

Table 3: Hypothetical Biological Activity Profile

TargetAssay TypeHypothesized IC₅₀ (µM)
PLK4 KinaseIn vitro kinase0.12–0.45
Staphylococcus aureusMIC assay3.2–5.6
Caspase-3 ActivationFluorogenic assay1.8–2.4

Structure-Activity Relationship (SAR) Insights

  • Halogen Substitutions:

    • Chlorine at position 3 (phenyl ring) enhances hydrophobic interactions, while fluorine at position 4 improves metabolic stability by resisting CYP450 oxidation.

  • Propanamido Chain Length:

    • Compared to acetamido analogs, the three-carbon chain may balance solubility and membrane permeability.

Regulatory and Patent Landscape

No publicly disclosed patents or clinical trials were identified. The compound remains in exploratory stages, with optimization efforts likely focused on improving selectivity and pharmacokinetic properties.

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